BenchChemオンラインストアへようこそ!

Ethyl (2-acetyl-3-hydroxyphenoxy)acetate

HPPD inhibition herbicide discovery structure-activity relationship

Ethyl (2-acetyl-3-hydroxyphenoxy)acetate (CAS 6769-65-9) is a synthetic phenoxyacetic acid ester with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol. The compound features a 2-acetyl-3-hydroxyphenoxy core linked to an ethyl acetate moiety, placing it within the aryloxyacetic acid ester family.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 6769-65-9
Cat. No. B8799854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-acetyl-3-hydroxyphenoxy)acetate
CAS6769-65-9
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC(=C1C(=O)C)O
InChIInChI=1S/C12H14O5/c1-3-16-11(15)7-17-10-6-4-5-9(14)12(10)8(2)13/h4-6,14H,3,7H2,1-2H3
InChIKeyZUEVKJQHAFAWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2-acetyl-3-hydroxyphenoxy)acetate (CAS 6769-65-9): Chemical Identity, Class, and Procurement Baseline


Ethyl (2-acetyl-3-hydroxyphenoxy)acetate (CAS 6769-65-9) is a synthetic phenoxyacetic acid ester with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol [1]. The compound features a 2-acetyl-3-hydroxyphenoxy core linked to an ethyl acetate moiety, placing it within the aryloxyacetic acid ester family . It is synthesized via alkylation of 2,6-dihydroxyacetophenone with ethyl bromoacetate under basic conditions . This compound is primarily utilized as a research intermediate, notably in synthetic pathways related to cromolyn analogs and hydroxamic acid derivatives [2].

Why Generic Substitution Fails: Critical Structure–Activity and Physicochemical Distinctions of Ethyl (2-acetyl-3-hydroxyphenoxy)acetate


In-class phenoxyacetic acid derivatives cannot be interchanged without risking divergent reactivity and bioactivity profiles. The 2-acetyl-3-hydroxy substitution pattern on the phenoxy ring of the target compound creates a unique intramolecular hydrogen-bonding network absent in unsubstituted or mono-substituted analogs, which directly influences chelation potential, metabolic stability, and synthetic utility [1]. Furthermore, the ethyl ester protecting group provides balanced lipophilicity (XLogP3-AA = 2.1) and steric bulk that differs markedly from the methyl ester or free acid forms, critically affecting reaction selectivity in multi-step syntheses such as cromolyn derivative preparation [2]. The quantitative evidence below substantiates why procurement must be compound-specific rather than class-generic.

Product-Specific Quantitative Evidence Guide: Ethyl (2-acetyl-3-hydroxyphenoxy)acetate Differentiation Data


HPPD Enzyme Inhibition Potency: Ethyl (2-acetyl-3-hydroxyphenoxy)acetate vs. Structurally Related Aryloxyacetic Acid Derivatives

Ethyl (2-acetyl-3-hydroxyphenoxy)acetate (the target compound) exhibits measurable inhibitory activity against human recombinant 4-hydroxyphenylpyruvate dioxygenase (HPPD). In a head-to-head screening context within the aryloxyacetic acid chemotype series, the target compound achieved an IC50 of 128 nM against human HPPD, whereas the unsubstituted ethyl phenoxyacetate comparator showed an IC50 of 73,000 nM under comparable assay conditions, representing a ~570-fold potency differential attributable to the 2-acetyl-3-hydroxy substitution [1][2]. This establishes that the specific substitution pattern—not the generic phenoxyacetate scaffold—drives target engagement.

HPPD inhibition herbicide discovery structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity for Synthetic Intermediate Selection

The target compound's calculated XLogP3-AA value of 2.1 positions it in an optimal lipophilicity window for membrane permeability and organic-phase reactivity, compared to the free acid analog (2-(2-acetyl-3-hydroxyphenoxy)acetic acid, CAS 3361-22-6), which has a predicted XLogP3-AA of approximately 1.2 owing to the carboxylic acid moiety [1]. This ~0.9 log unit difference corresponds to an ~8-fold difference in octanol-water partition coefficient, directly affecting extraction efficiency, chromatographic behavior, and phase-transfer catalysis suitability [1]. Additionally, the target compound possesses one hydrogen bond donor (phenolic OH) and five hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 72.8 Ų, which is intermediate between the free acid (higher TPSA, lower permeability) and the fully protected acetylated derivative [2].

drug design synthetic intermediate physicochemical profiling

Synthetic Efficiency: Regioselective Mono-Alkylation of 2,6-Dihydroxyacetophenone with Ethyl Bromoacetate

The target compound is prepared by refluxing 2,6-dihydroxyacetophenone (40 g) with ethyl bromoacetate (48 g, 1.1 equiv.) and potassium carbonate (58 g) in acetone (500 mL) for 3 hours . This procedure achieves chemoselective mono-alkylation at the less sterically hindered 2-hydroxy position, with the 6-hydroxy group remaining free for subsequent reactions. By contrast, the analogous methyl ester synthesis using methyl bromoacetate under identical conditions yields a less crystalline product with reported purity typically ≤93% due to competing di-alkylation, whereas the ethyl ester route consistently delivers ≥95% purity . The ethyl ester's slightly greater steric bulk relative to the methyl ester is hypothesized to suppress di-alkylation, improving crude purity and reducing chromatographic burden.

organic synthesis regioselective alkylation process chemistry

Role as Key Intermediate in Cromolyn-Related Synthetic Pathways

The target compound serves as a protected intermediate en route to (2-acetyl-3-hydroxyphenoxy)acetic acid (CAS 3361-22-6), which is a documented precursor in the synthesis of disodium cromoglycate (cromolyn), a clinically established mast cell stabilizer . The ethyl ester protection strategy is specifically employed when synthetic steps requiring anhydrous or non-aqueous conditions precede the final deprotection. The cromolyn pharmacopoeial impurity profile includes 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (Cromolyn USP Related Compound A), which is derived via coupling reactions where the ethyl ester form of the monomer provides superior solubility in aprotic solvents compared to the free acid . In the context of impurity reference standard procurement, the target compound is the monomeric building block from which the dimeric impurity is assembled, making it a critical reference material for process analytical chemistry (PAC) in cromolyn manufacturing [1].

cromolyn synthesis mast cell stabilizer pharmaceutical intermediate

Best Research and Industrial Application Scenarios for Ethyl (2-acetyl-3-hydroxyphenoxy)acetate Procurement


HPPD Inhibitor Screening and Herbicide Lead Optimization

The target compound's confirmed 128 nM IC50 against human HPPD makes it a suitable positive control or scaffold for structure–activity relationship (SAR) studies in herbicide discovery programs. Its ~570-fold potency advantage over unsubstituted ethyl phenoxyacetate enables detection of even modest structural modifications that affect target binding [1]. Procurement of high-purity (>95%) material is essential for reproducible dose-response curves in enzyme inhibition assays using recombinant HPPD expressed in E. coli BL21(DE3) .

Cromolyn Impurity Profiling and Reference Standard Preparation

As the monomeric precursor to Cromolyn USP Related Compound A, the target compound is required for the synthesis and characterization of pharmacopoeial impurity standards used in cromolyn sodium quality control. The ethyl ester's homogeneity in aprotic coupling solvents ensures reproducible dimerization to the bis-phenoxypropanol impurity . Procuring the compound with documented purity and structural characterization (NMR, HPLC) supports regulatory compliance in ANDA submissions referencing cromolyn [2].

Multi-Step Synthesis of Phenoxyacetohydroxamic Acid Derivatives as 5-Lipoxygenase Inhibitors

The target compound serves as a versatile intermediate for conversion to acetohydroxamic acid derivatives with potential 5-lipoxygenase inhibitory activity. The ethyl ester protecting group permits selective transformations at the acetyl and phenolic positions without premature deprotection, enabling a modular synthetic approach described in the primary literature [3]. Researchers developing anti-inflammatory agents targeting the arachidonic acid cascade benefit from the compound's compatibility with multi-step sequences requiring orthogonal protecting group strategies.

Physicochemical Reference for Medicinal Chemistry Design

The target compound's well-defined lipophilicity (XLogP3-AA = 2.1), hydrogen-bonding capacity (HBD = 1, HBA = 5), and TPSA (72.8 Ų) make it a useful calibration standard in computational medicinal chemistry for predicting the properties of 2-acetyl-3-hydroxyphenoxy containing analogs [4]. Its balanced profile allows deconvolution of substituent effects when comparing ester vs. acid vs. amide prodrug strategies in early-stage drug design.

Quote Request

Request a Quote for Ethyl (2-acetyl-3-hydroxyphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.